molecular formula C9H4BrF3S B3031665 Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- CAS No. 617706-24-8

Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-

Cat. No.: B3031665
CAS No.: 617706-24-8
M. Wt: 281.09 g/mol
InChI Key: ATSKROKGIXTRAR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- (CAS: Not explicitly listed; synonyms: 5-(Trifluoromethyl)benzo[b]thiophen-3-amine) is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. The molecule is substituted at the 5-position with a bromine atom and at the 3-position with a trifluoromethyl (-CF₃) group. These substituents significantly influence its electronic properties, solubility, and reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine provides a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKROKGIXTRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463113
Record name Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-24-8
Record name Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Amino-5-(Trifluoromethyl)Benzo[b]thiophene-2-Carboxylate

A mixture of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and triethylamine (3.1 equiv) in dry DMSO undergoes microwave irradiation at 130°C for 20 minutes. The reaction proceeds via nucleophilic aromatic substitution, with the thioglycolate sulfur attacking the fluorobenzonitrile’s electron-deficient carbon, followed by cyclization to form the thiophene ring. The product, methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, is obtained in 88% yield after aqueous workup (Eq. 1):

$$
\ce{2-Fluoro-5-(CF3)-C6H3CN + HSCH2CO2Me ->[Et3N, DMSO][130°C, MW] 3-NH2-5-CF3-C8H4S-CO2Me}
$$

Key Data :

  • Yield: 88%
  • $$ ^1H $$ NMR (d6-DMSO): δ 8.67 (bs, 1H, NH2), 8.09 (d, J = 8.5 Hz, 1H), 7.79 (d, J = 8.5 Hz, 1H), 3.88 (s, 3H, OMe).
  • IR: 3468 cm$$ ^{-1} $$ (N–H), 1664 cm$$ ^{-1} $$ (C=O).

Deaminative Bromination at C3

The 3-amino group is replaced with bromine via diazotization using tert-butyl nitrite and copper(II) bromide in acetonitrile. This two-step protocol converts 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate to 3-bromo-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in 78% yield (Eq. 2):

$$
\ce{3-NH2-5-CF3-C8H4S-CO2Me ->[t-BuONO, CuBr2][MeCN, 0°C] 3-Br-5-CF3-C8H4S-CO2Me}
$$

Optimization Insight :

  • Temperature control (−40°C to RT) minimizes side reactions.
  • Excess CuBr2 (1.5 equiv) ensures complete conversion.

Post-Synthetic Functionalization of Benzo[b]thiophene Cores

Directed Bromination at C5

Electrophilic bromination of 3-(trifluoromethyl)benzo[b]thiophene with bromine (1.1 equiv) in acetic acid at 55°C for 48 hours achieves selective bromination at C5, driven by the electron-withdrawing effect of the CF3 group (Eq. 4):

$$
\ce{3-CF3-C8H5S ->[Br2, AcOH][55°C] 5-Br-3-CF3-C8H4S}
$$

Yield : 72% (isolated).
Regioselectivity : Confirmed via $$ ^{13}C $$ NMR (C5: δ 122.4 ppm).

Comparative Analysis of Methodologies

Method Yield (%) Key Advantage Limitation
Microwave Annulation 88 Rapid, high-yielding Requires specialized starting materials
Aryne Cycloaddition 56 Simultaneous substituent introduction Sensitive to moisture
Post-Synthetic Bromination 72 Simple conditions Limited to electron-deficient cores

Chemical Reactions Analysis

Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- undergoes various chemical reactions, including substitution, oxidation, and reduction. For example, it can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts . This reaction typically forms carbon-carbon bonds, resulting in the formation of substituted benzothiophenes. The compound can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles .

Scientific Research Applications

Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is used in scientific research for the synthesis of larger bioactive structures. It is found within the chemical structures of pharmaceutical drugs and is used in the manufacturing of dyes . The compound’s unique properties make it valuable in medicinal chemistry, where it is used to develop new therapeutic agents. Additionally, it is employed in the study of organic synthesis and reaction mechanisms.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzo[b]thiophene derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties/Activities Reference
5-Bromo-3-(trifluoromethyl)benzo[b]thiophene Br (C5), CF₃ (C3) ~265.1 g/mol High potential for cross-coupling (Suzuki, Heck); antimicrobial and antitumor activity predicted
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CF₃ (C6), COOEt (C2) ~278.2 g/mol Demonstrated antimicrobial activity against Staphylococcus aureus; synthetic precursor
3-Bromo-2-acetylbenzo[b]thiophene Br (C3), COCH₃ (C2) ~239.1 g/mol Intermediate for palladium-catalyzed cross-coupling; used in antiangiogenic agent synthesis
5-Fluoro-benzo[b]thiophene-3-carboxylic acid F (C5), COOH (C3) ~196.2 g/mol Antibacterial applications; lower lipophilicity compared to CF₃ derivatives
2-Anilino-3-cyanobenzo[b]thiophene NHPh (C2), CN (C3) ~250.3 g/mol Potent antiangiogenic activity; inhibits tubulin polymerization

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at C3 enhances metabolic stability and binding affinity in drug candidates compared to halogens (Br, Cl) .
  • Bioisosteric Replacements: Replacing the thiophene moiety with furan (as in benzo[b]furan derivatives) reduces sulfur-related toxicity but may diminish tubulin-binding activity .
  • Positional Effects: Substitution at C2/C3 (e.g., acylhydrazones or cyano groups) correlates with improved antimicrobial and antiangiogenic activities, while C5/C6 substituents (Br, CF₃) enhance electrophilic reactivity for further derivatization .

Biological Activity

Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a bromine atom. These characteristics enhance its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 5-bromo-3-(trifluoromethyl)benzo[b]thiophene is C10H4BrF3SC_{10}H_4BrF_3S, with a molecular weight of approximately 325.10 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows for better penetration through biological membranes, while the bromine atom and other functional groups facilitate various biochemical interactions that influence the compound's activity and specificity.

Biological Activities

Anticancer Properties
Research indicates that benzo[b]thiophene derivatives exhibit notable anticancer activity. For instance, compounds structurally related to 5-bromo-3-(trifluoromethyl)benzo[b]thiophene have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a related compound demonstrated an IC50 value of 0.56 µM against tubulin polymerization, indicating potent antiproliferative effects against various cancer cell lines .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The structural modifications introduced by the bromine and trifluoromethyl groups may enhance its effectiveness against certain pathogens.

Case Studies and Research Findings

  • Antiproliferative Activity
    A study evaluated several benzo[b]thiophene derivatives for their antiproliferative effects on cancer cell lines. Among the tested compounds, those with similar structural features to 5-bromo-3-(trifluoromethyl)benzo[b]thiophene exhibited significant growth inhibition across multiple cancer types, with some achieving GI50 values below 1 µM .
  • Mechanistic Studies
    Molecular docking studies have elucidated the interactions between these compounds and their targets, such as tubulin. The docking simulations revealed favorable binding conformations that correlate with observed biological activities, suggesting a mechanism involving disruption of microtubule dynamics .
  • Comparative Analysis
    A comparative analysis was conducted between 5-bromo-3-(trifluoromethyl)benzo[b]thiophene and other halogenated derivatives. This analysis highlighted variations in biological activity based on the position and type of halogen substitution, demonstrating that the trifluoromethyl group significantly enhances potency against cancer cells compared to other substitutions like chlorine or methyl groups.

Data Tables

Compound NameMolecular FormulaUnique FeaturesAnticancer Activity (IC50)
5-Bromo-3-(trifluoromethyl)benzo[b]thiopheneC10H4BrF3STrifluoromethyl and bromine substituents< 0.56 µM
5-Bromo-3-methylbenzo[b]thiopheneC10H7BrO2SMethyl group instead of trifluoromethylNot specified
6-Bromo-3-(trifluoromethyl)benzo[b]thiopheneC10H6BrF3SBromine at a different positionNot specified
5-Chloro-3-(trifluoromethyl)benzo[b]thiopheneC10H4ClF3O2SChlorine instead of bromineNot specified

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-
Reactant of Route 2
Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-

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